Phosphate acceptor peptide
Overview
Description
Phosphate acceptor peptide is a substrate for cyclic adenosine monophosphate-dependent protein kinase. This compound is significant in biochemical research due to its role in phosphorylation, a critical post-translational modification that regulates protein function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphate acceptor peptides can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of amino groups .
Industrial Production Methods: Industrial production of phosphate acceptor peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Post-synthesis, the peptides are cleaved from the resin and purified using high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Phosphate acceptor peptides primarily undergo phosphorylation reactions. In these reactions, a phosphate group is transferred from a donor molecule, such as adenosine triphosphate, to the peptide .
Common Reagents and Conditions: Phosphorylation reactions typically require the presence of a kinase enzyme and adenosine triphosphate as the phosphate donor. The reaction conditions often include a buffered aqueous solution with magnesium ions to stabilize the phosphate group .
Major Products: The major product of phosphorylation reactions involving phosphate acceptor peptides is the phosphorylated peptide. This modification can alter the peptide’s function and interactions with other molecules .
Scientific Research Applications
Phosphate acceptor peptides are widely used in scientific research to study protein phosphorylation, a key regulatory mechanism in cells. They serve as model substrates in kinase assays to investigate enzyme activity and specificity . In medicine, these peptides help in understanding diseases related to dysregulated phosphorylation, such as cancer and diabetes . In industry, they are used in the development of kinase inhibitors, which are potential therapeutic agents .
Mechanism of Action
Phosphate acceptor peptides exert their effects through phosphorylation. The kinase enzyme transfers a phosphate group from adenosine triphosphate to the peptide, typically at serine, threonine, or tyrosine residues. This modification can activate or deactivate the peptide’s function, influencing various cellular pathways .
Comparison with Similar Compounds
Phosphate acceptor peptides can be compared to phosphonopeptides, which contain a phosphonic acid group instead of a phosphate group. While both types of peptides can undergo phosphorylation, phosphonopeptides are often more stable and resistant to hydrolysis . Another similar compound is the phosphopeptide, which already contains a phosphate group and is used to study phosphorylation patterns in proteins .
List of Similar Compounds:- Phosphonopeptides
- Phosphopeptides
- Phosphinic peptides
Phosphate acceptor peptides are unique in their ability to serve as substrates for kinase enzymes, making them invaluable tools in biochemical research and drug development .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H74N16O11/c1-22(2)31(39(67)68)55-37(65)28-13-8-19-57(28)38(66)29-14-9-18-56(29)30(59)20-50-34(62)27(21-58)54-32(60)23(3)51-35(63)25(11-4-5-15-42)53-36(64)26(12-7-17-49-41(46)47)52-33(61)24(43)10-6-16-48-40(44)45/h22-29,31,58H,4-21,42-43H2,1-3H3,(H,50,62)(H,51,63)(H,52,61)(H,53,64)(H,54,60)(H,55,65)(H,67,68)(H4,44,45,48)(H4,46,47,49)/t23-,24-,25-,26-,27-,28-,29-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCGGOLGQXQAQT-QJSOSHDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H74N16O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239461 | |
Record name | Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
967.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93511-94-5 | |
Record name | Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093511945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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